(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride

Catalog No.
S2721002
CAS No.
2230798-39-5
M.F
C8H15ClO3S
M. Wt
226.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chlor...

CAS Number

2230798-39-5

Product Name

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride

IUPAC Name

(5-ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72

InChI

InChI=1S/C8H15ClO3S/c1-3-8(2)5-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3

InChI Key

OOBBORVTKROVNJ-UHFFFAOYSA-N

SMILES

CCC1(CCC(O1)CS(=O)(=O)Cl)C

solubility

not available

(5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride is a chemical compound characterized by the molecular formula C8H15ClO3SC_8H_{15}ClO_3S and a molecular weight of 226.72 g/mol. This compound features a unique oxolane ring structure, which contributes to its reactivity and utility in various chemical applications. The presence of the methanesulfonyl chloride group enhances its electrophilic properties, making it a valuable reagent in organic synthesis and medicinal chemistry .

  • Substitution Reactions: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
  • Reduction Reactions: It can be reduced to (5-ethyl-5-methyloxolan-2-yl)methanesulfonyl hydride using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to (5-ethyl-5-methyloxolan-2-yl)methanesulfonic acid using oxidizing agents such as potassium permanganate .

The mechanism of action involves the formation of sulfonate ester or sulfonamide intermediates, which react with nucleophiles to form covalent bonds with the sulfonyl chloride group.

While specific biological activity data for (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride is limited, compounds containing methanesulfonyl groups are often studied for their potential as enzyme inhibitors. These compounds can irreversibly inhibit enzymes by reacting with active site residues, making them useful in biochemical research and potential therapeutic applications.

The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride typically involves the reaction of (5-ethyl-5-methyloxolan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction conditions generally require careful control to ensure high yield and purity of the product .

This compound has diverse applications across several fields:

  • Organic Chemistry: It serves as a reagent for the preparation of sulfonate esters and sulfonamide derivatives.
  • Biochemistry: It is utilized in modifying biomolecules, including proteins and peptides, to introduce sulfonate groups.
  • Pharmaceutical Industry: It plays a role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Industrial Chemistry: It is involved in producing specialty chemicals and materials due to its reactivity and stability .

Interaction studies involving (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride focus on its reactivity with various nucleophiles. These studies are crucial for understanding its potential applications in enzyme inhibition and modification of biomolecules. The compound's ability to form covalent bonds with nucleophilic residues allows researchers to explore its utility in drug design and development.

Several compounds share structural similarities with (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride. A comparison highlights its unique features:

Compound NameStructureUnique Features
Methanesulfonyl chlorideCH3SO2ClCH_3SO_2ClSimpler structure without the oxolane ring; used for generating methanesulfonates.
(5-Methyloxolan-2-yl)methanesulfonyl chlorideSimilar oxolane structure but different alkyl substituentVariation in alkyl group affects reactivity.
(5-Ethyl-5-methyloxolan-2-yl)methanesulfonic acidOxidized form of the compoundRetains oxolane structure but is less reactive than the chloride form.

These comparisons illustrate that while similar compounds may share functional groups or structural motifs, (5-Ethyl-5-methyloxolan-2-yl)methanesulfonyl chloride's unique oxolane ring enhances its reactivity and application potential in organic synthesis and medicinal chemistry .

XLogP3

1.9

Dates

Last modified: 04-14-2024

Explore Compound Types